[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Stereochemistry Chiral separation Diastereomer differentiation

[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS 2621934‑70‑9, synonym rel-((2R,7aS)-2-methoxyhexahydro-1H-pyrrolizin-7a-yl)methanol) is a chiral, bicyclic pyrrolizidine derivative with molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g mol⁻¹. The molecule contains two defined stereocenters (2R,8S / 2R,7aS), a secondary methoxy group, and a primary hydroxymethyl substituent.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B8242540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC1CC2(CCCN2C1)CO
InChIInChI=1S/C9H17NO2/c1-12-8-5-9(7-11)3-2-4-10(9)6-8/h8,11H,2-7H2,1H3/t8-,9+/m1/s1
InChIKeyITQZUBDIZPERSJ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(2R,8S)-2-Methoxy-hexahydropyrrolizin-8-yl-methanol – Chiral Building Block Identity, Physicochemical Profile, and CAS 2621934‑70‑9 Procurement Reference


[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS 2621934‑70‑9, synonym rel-((2R,7aS)-2-methoxyhexahydro-1H-pyrrolizin-7a-yl)methanol) is a chiral, bicyclic pyrrolizidine derivative with molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g mol⁻¹ [1]. The molecule contains two defined stereocenters (2R,8S / 2R,7aS), a secondary methoxy group, and a primary hydroxymethyl substituent . It is currently supplied as a heterocyclic building block by multiple vendors at purities typically ≥95 % to 98 % . No peer‑reviewed primary research paper or patent that reports biological assay data for this exact stereoisomer could be identified in the course of preparing this evidence guide.

1 Stereochemically defined (2R,8S) building block with two controlled chiral centres
2 More polar, higher HBA alternative to 2‑fluoro pyrrolizine scaffold
3 Potential chiral reference standard for diastereomer‑differentiating methods

Why Generic Substitution of CAS 2621934‑70‑9 with Its Diastereomer or Other Pyrrolizine Analogs Can Alter Physicochemical and Chiral Purity Profiles


This compound exists as a single relative stereoisomer (2R,8S / 2R,7aS) with two defined chiral centres. Its closest commercially available diastereomer, the (2R,8R)‑form (CAS 2621934‑74‑3), shares the same molecular formula and molecular weight but differs in the spatial arrangement of the hydroxymethyl group relative to the methoxy substituent [1]. In closely related hexahydropyrrolizine scaffolds, ring size and relative stereochemistry have been shown to profoundly affect conformational properties relevant to biological recognition, including β‑strand mimetic behaviour [2]. Even when identical purity specifications are claimed by vendors (e.g., 97 % for both diastereomers), the absence of published chiral‑purity assay data means that a procurement decision based solely on catalogue descriptors risks introducing an uncharacterised stereochemical variable into a synthetic sequence or analytical method. No published head‑to‑head biological or physicochemical comparison between the (2R,8S)‑ and (2R,8R)‑diastereomers was retrievable at the time of this guide.

Diastereomer mismatch
The (2R,8R)‑diastereomer shares identical formula, MW, and total purity claims but inverted configuration at C‑8; chiral purity is not publicly verified, so stereochemical errors may propagate.
Conformational divergence
Relative stereochemistry in related hexahydropyrrolizines profoundly affects β‑strand mimetic conformation; the (2R,8R)‑form may present a different spatial vector for the hydroxymethyl group.
Unverified chiral purity
Vendors supply both diastereomers at 97 % total purity, but published ee/dr data are absent; procurement based on catalogue specifications alone may introduce an uncharacterised stereochemical variable.

Quantitative Differentiation Evidence for CAS 2621934‑70‑9: Physicochemical Descriptors, Stereochemical Identity, and Comparison with Closest Available Analogs


Stereochemical Identity: Two Defined Chiral Centres Distinguish the (2R,8S)‑Isomer from the (2R,8R)‑Diastereomer

The target compound possesses two atom‑defined stereocentres with configuration (2R,8S) – equivalently (2R,7aS) – whereas the closest commercial diastereomer (CAS 2621934‑74‑3) carries the (2R,8R)‑configuration [1]. Both are assigned the same molecular formula (C₉H₁₇NO₂) and molecular weight (171.24 g mol⁻¹), making chromatographic or spectroscopic differentiation necessary for identity confirmation . The ChemSpider entry for the (2R,8S)‑form reports 2 of 2 defined stereocentres .

Stereochemical Identity
Data to verify
Two defined stereocentres: (2R,8S) vs (2R,8R) – inverted C‑8 configuration
Chiral identity must be batch‑verified
Configuration assigned by computed descriptors; analytical confirmation recommended
Stereochemistry Chiral separation Diastereomer differentiation

Lipophilicity Estimate (XLogP3 ≈ 0) Distinguishes the Methoxy Derivative from the 2‑Fluoro Analog (XLogP3 ≈ 0.5) Used in KRAS Inhibitor Scaffolds

PubChem calculates an XLogP3‑AA value of 0 for the target methoxy compound [1]. The corresponding 2‑fluoro analog ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, CAS 2097518‑76‑6, has a predicted XLogP3 of approximately 0.5 , reflecting the higher lipophilicity conferred by fluorine substitution. The methoxy derivative also provides three hydrogen‑bond acceptors versus two for the fluoro analog (if the fluorine is not counted as a classical HBA), and a larger topological polar surface area (32.7 Ų) [1].

Lipophilicity Estimate
Class-level
XLogP3 = 0 (target) vs ~0.5 (2‑fluoro analog); HBA = 3 vs 2; ΔTPSA ≈ +9.2 Ų
More polar, less lipophilic predicted profile
Computed values; experimental logP not publicly reported
Lipophilicity Drug-likeness KRAS inhibitor building block

Vendor Purity Specifications: The (2R,8S)‑Isomer Is Supplied at ≥95 % to 98 % Purity, Comparable to the (2R,8R)‑Diastereomer but Without Published Chiral Purity Data

Multiple suppliers list the target compound at 95 % (AKSci), 97 % (ChemScene, Aladdin, Achemblock), and 98 % (Leyan) purity . The (2R,8R)‑diastereomer (CAS 2621934‑74‑3) is similarly listed at 97 % by the same vendors . However, none of the publicly accessible certificates of analysis or technical datasheets specify enantiomeric excess (ee) or diastereomeric ratio (dr), meaning the stated purity reflects total organic purity (e.g., by HPLC or NMR) rather than stereochemical homogeneity.

Vendor Purity Specifications
Supplier-only data
95–98 % total organic purity reported; chiral purity (ee/dr) not disclosed
Request batch‑specific chiral purity certificate
Stated purity reflects HPLC/NMR area‑%, not stereochemical homogeneity
Chemical purity Quality specification Procurement criteria

Physicochemical Descriptor Suite: Hydrogen‑Bond Donor/Acceptor Profile and Topological Polar Surface Area Differentiate the Methoxy Compound from the Unsubstituted Parent Scaffold

The target compound bears one hydrogen‑bond donor (hydroxymethyl OH), three hydrogen‑bond acceptors (methoxy O, hydroxymethyl O, tertiary amine N), and has a topological polar surface area (TPSA) of 32.7 Ų [1]. The unsubstituted parent scaffold, (hexahydro-1H-pyrrolizin-7a-yl)methanol (CAS 78449‑72‑6), has a molecular weight of 141.21 g mol⁻¹ and lacks the methoxy substituent, resulting in one fewer HBA and a lower TPSA . The additional methoxy group increases both molecular weight (+30 Da) and hydrogen‑bond acceptor capacity, which can influence solubility, permeability, and target‑binding interactions.

Physicochemical Descriptors
Class-level
ΔMW ≈ +30 Da, ΔHBA = +1, ΔTPSA ≈ +9.2 Ų vs unsubstituted parent scaffold
Additional HBA vector may alter solubility and target interaction profile
Computed values; experimental solubility and permeability data not available
Physicochemical properties Drug design Building block selection

Storage and Handling: The Methoxy Compound Requires Sealed, Dry Storage at 2‑8 °C, Consistent with the Sensitivity Profile of the 2‑Fluoro Analog

Vendor specifications consistently recommend storing the target compound sealed in a dry environment at 2‑8 °C, with shipping permitted at room temperature . Identical storage recommendations are provided for the structurally related 2‑fluoro analog (CAS 2097518‑76‑6) . This indicates that the methoxy and fluoro derivatives share a similar susceptibility to moisture and thermal degradation, likely due to the reactive hydroxymethyl and tertiary amine functional groups common to both.

Storage & Handling
Class-level
Sealed dry, 2‑8 °C; shipping at ambient temperature allowed
Cold-chain logistics compatible with existing 2‑fluoro building block workflows
Storage recommendations consistent across methoxy and fluoro derivatives
Storage stability Handling requirements Procurement logistics

Absence of Published Biological Activity Data for This Exact Stereoisomer: A Critical Gap That Precludes Direct Comparator Selection Based on Potency or Target Engagement

A systematic search of PubMed, Google Scholar, PubChem bioassay records, and patent databases (including Google Patents and WIPO) returned no peer‑reviewed article, patent example, or deposited bioassay result that reports an IC₅₀, EC₅₀, Kd, MIC, or any other quantitative pharmacological endpoint for [rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol specifically [1]. In contrast, certain spirooxindole‑hexahydropyrrolizine hybrids have been reported as cholinesterase inhibitors with IC₅₀ values ranging from 3.36 to 20.07 μM [2], and the 2‑fluoro analog has been explicitly cited as a core framework for KRAS G12D inhibitors in multiple patent filings [3]. The absence of analogous data for the methoxy compound means that any claims of biological differentiation remain unsubstantiated until primary data are generated.

Biological Activity Gap
Data to verify
No published IC₅₀, EC₅₀, Kd, or MIC for this exact stereoisomer; spirooxindole‑hybrids show AChE IC₅₀ 3.36–20.07 μM
Biological activity entirely uncharacterised
Select based on physicochemical / stereochemical suitability; no target‑engagement expectation
Data gap Biological activity Comparator analysis

Evidence‑Grounded Application Scenarios for CAS 2621934‑70‑9 as a Chiral Building Block in Medicinal Chemistry and Chemical Biology


Chiral Intermediate for Pyrrolizine‑Based Probe Synthesis When Defined (2R,8S)‑Stereochemistry Is Required

The two defined stereocentres of the (2R,8S)‑isomer make it suitable as a chiral intermediate in synthetic sequences where the relative orientation of the 2‑methoxy and 8‑hydroxymethyl groups must be controlled [1]. Researchers constructing stereochemically defined hexahydropyrrolizine libraries for conformational analysis or β‑strand mimetic design may select this isomer over the (2R,8R)‑diastereomer based on the desired spatial presentation of the hydroxymethyl substituent .

More Polar, Methoxy‑Containing Alternative to the 2‑Fluoro Building Block in KRAS‑Targeted Scaffold Optimisation

Where the 2‑fluorohexahydro‑pyrrolizine scaffold has been validated as a core framework for KRAS G12D inhibitors [1], the methoxy derivative provides a more polar (XLogP3 = 0 vs. ~0.5), higher‑HBA‑count alternative that can be evaluated in parallel during lead‑optimisation campaigns. Its computed physicochemical properties suggest potentially improved aqueous solubility relative to the fluoro analog, though experimental solubility data are not publicly available .

Analytical Reference Standard for Diastereomer Differentiation in Chiral Method Development

Because the (2R,8S)‑ and (2R,8R)‑diastereomers share identical molecular formula, molecular weight, and likely similar chromatographic behaviour, the pure (2R,8S)‑isomer can serve as a reference standard for developing chiral HPLC or SFC methods that resolve the two diastereomers [1]. This application is critical for quality control of synthetic batches where diastereomeric purity must be verified.

Starting Material for Late‑Stage Functionalisation via the Hydroxymethyl Handle

The primary hydroxymethyl group at the 8‑position provides a synthetic handle for etherification, esterification, oxidation, or conversion to a leaving group, enabling late‑stage diversification of the pyrrolizine core [1]. The methoxy substituent at C‑2 is orthogonal to many of these transformations, allowing sequential functionalisation without protecting‑group manipulation at that position .

Application
Selection Property
Validation Focus
Pyrrolizine probe synthesis
Stereochemical configuration (2R,8S)
Chiral separation method validation
KRAS‑targeted scaffold optimisation
Polarity and HBA profile
Solubility and permeability profiling
Diastereomer analytical standard
Stereochemical identity
Chiral chromatographic method development
Late‑stage diversification
Hydroxymethyl handle reactivity
Orthogonal functional group compatibility
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